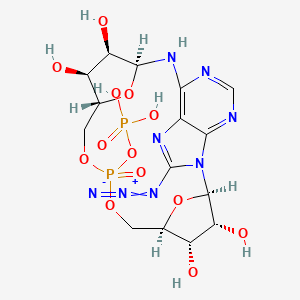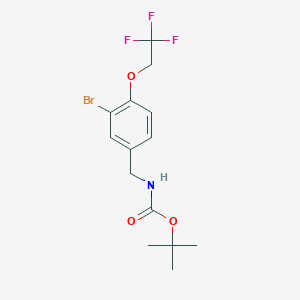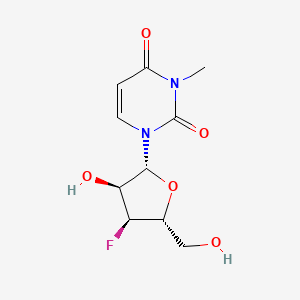
3-Bromo-7-fluoroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-bromo-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and bromine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-7-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nucleophilic substitution of a fluorine atom on a quinoline derivative, followed by bromination and amination reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of 4-Amino-3-bromo-7-fluoroquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-bromo-7-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The bromo group allows for cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-bromo-7-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties. It serves as a lead compound for drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 4-Amino-3-bromo-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In the case of antimicrobial activity, it may interfere with DNA synthesis and repair mechanisms, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
4-Aminoquinoline: Known for its antimalarial activity.
3-Bromoquinoline: Used in the synthesis of various pharmaceuticals.
7-Fluoroquinoline: Investigated for its antimicrobial properties
Uniqueness: 4-Amino-3-bromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. The combination of these substituents allows for diverse chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
1065088-25-6 |
|---|---|
Molekularformel |
C9H6BrFN2 |
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
3-bromo-7-fluoroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13) |
InChI-Schlüssel |
JSURKVUKBSLHBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


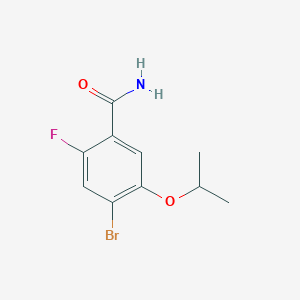
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
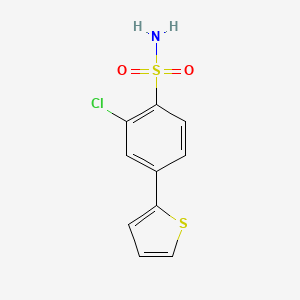
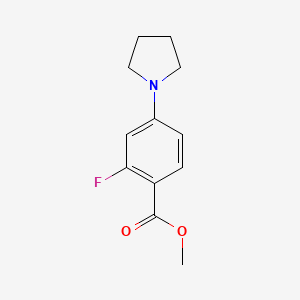
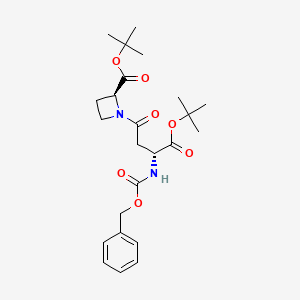
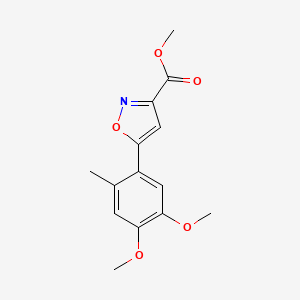
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)


